molecular formula C13H12N2O3 B3114071 2-(3,5-Dimethylphenoxy)-3-nitropyridine CAS No. 1993322-31-8

2-(3,5-Dimethylphenoxy)-3-nitropyridine

Cat. No.: B3114071
CAS No.: 1993322-31-8
M. Wt: 244.25 g/mol
InChI Key: HFTNVFLWOXUNNM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring and a dimethylphenoxy group

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenoxy)-3-nitropyridine typically involves the reaction of 3,5-dimethylphenol with 3-nitropyridine under specific conditions. One common method includes the use of a base to facilitate the reaction between the phenol and the nitropyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the formation of the desired product .

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)-3-nitropyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-3-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

2-(3,5-Dimethylphenoxy)-3-nitropyridine can be compared with other similar compounds such as:

    5-(3,5-Dimethylphenoxy)methyl-2-oxazolidinone: This compound has a similar phenoxy group but differs in the presence of an oxazolidinone ring.

    3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: This compound contains a chromenone ring and exhibits different chemical properties.

    2-(3,5-Dimethylphenoxy)-N-(2-methylphenyl)acetamide: This compound has an acetamide group and is used in different applications

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-6-10(2)8-11(7-9)18-13-12(15(16)17)4-3-5-14-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNVFLWOXUNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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